3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole
CAS No.:
Cat. No.: VC20480296
Molecular Formula: C16H13BrClNO2
Molecular Weight: 366.63 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole -](/images/structure/VC20480296.png)
Specification
Molecular Formula | C16H13BrClNO2 |
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Molecular Weight | 366.63 g/mol |
IUPAC Name | 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydro-1,2-oxazole |
Standard InChI | InChI=1S/C16H13BrClNO2/c1-10-2-3-11(15-9-16(17)19-21-15)8-14(10)20-13-6-4-12(18)5-7-13/h2-8,15H,9H2,1H3 |
Standard InChI Key | OBLJAFGZXSWEBJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C2CC(=NO2)Br)OC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s core consists of a 4,5-dihydroisoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The ring is substituted at position 3 with a bromine atom and at position 5 with a 3-(4-chlorophenoxy)-4-methylphenyl group. The phenyl substituent introduces steric bulk and electronic effects, with the 4-chlorophenoxy moiety enhancing lipophilicity and potential bioactivity . The dihydroisoxazole scaffold is partially saturated, reducing ring strain compared to fully aromatic isoxazoles, which may improve synthetic accessibility and stability .
Systematic Nomenclature
Following IUPAC conventions, the compound is named systematically as 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole. Key descriptors include:
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3-bromo: Indicates bromine substitution at position 3 of the dihydroisoxazole ring.
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5-[3-(4-chlorophenoxy)-4-methylphenyl]: Specifies the aryl group at position 5, comprising a 4-methylphenyl ring linked via an oxygen atom to a 4-chlorophenyl group.
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of 3-bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole is limited, analogous methods for related dihydroisoxazoles provide actionable insights. A patent by WO2006038657A1 details the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole via reaction of dibromoformoxime with 2-methylpropene in the presence of a base . Adapting this approach, the target compound could hypothetically be synthesized through:
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Formation of the Dihydroisoxazole Core:
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Reaction of a brominated formoxime derivative with an appropriately substituted alkene. For example, dibromoformoxime () could undergo [3+2] cycloaddition with a styrene derivative bearing the 3-(4-chlorophenoxy)-4-methylphenyl group.
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Base catalysts such as sodium hydroxide or potassium carbonate facilitate deprotonation and cyclization .
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Optimization of Reaction Conditions:
Table 1: Hypothetical Synthesis Conditions
Parameter | Value/Range |
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Starting Material | Dibromoformoxime |
Alkene | 3-(4-Chlorophenoxy)-4-methylstyrene |
Base | KCO |
Solvent | Methyl isobutyl ketone |
Temperature | 0–20°C |
Reaction Time | 3–10 hours |
Yield (Hypothetical) | 85–91% |
Challenges in Synthesis
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Steric Hindrance: The bulky 3-(4-chlorophenoxy)-4-methylphenyl group may slow cycloaddition kinetics, necessitating extended reaction times.
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Regioselectivity: Ensuring bromine incorporation at position 3 requires precise control over reaction stoichiometry and transition states .
Physicochemical Properties
Molecular and Thermal Characteristics
The compound’s molecular weight (366.64 g/mol) and halogen content (Br, Cl) suggest moderate polarity, making it soluble in organic solvents like dichloromethane or ethyl acetate. Key properties inferred from analogs include:
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Melting Point: Estimated 80–100°C, based on brominated dihydroisoxazoles .
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Boiling Point: Likely decomposes before boiling due to thermal instability of the dihydroisoxazole ring .
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LogP: Predicted ~3.5 (moderately lipophilic), facilitating membrane penetration in biological systems .
Spectroscopic Data
While experimental spectra are unavailable, computational models predict:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Dihydroisoxazoles are key intermediates in drugs targeting inflammation and CNS disorders. The bromine atom in this compound offers a handle for further functionalization via Suzuki coupling or nucleophilic substitution, enabling access to bioactive molecules . For example, analogous compounds have been used in synthesizing kinase inhibitors and antimicrobial agents .
Agrochemical Development
Chlorophenoxy groups are prevalent in herbicides (e.g., 2,4-D). This compound’s hybrid structure could serve as a precursor to novel herbicides or fungicides, leveraging the electron-withdrawing effects of bromine and chlorine to enhance reactivity .
Recent Research and Future Directions
Advances in Heterocyclic Synthesis
Recent work by Narayana et al. on dihydroisoxazole derivatives highlights innovations in regioselective bromination and catalytic cycloadditions . Applying these methods could streamline the synthesis of the target compound.
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